2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2,3,4-trimethoxy-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO3/c1-14-5-4-6(9(10,11)12)13-8(16-3)7(5)15-2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKJTIPQHPCLRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1OC)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257169 | |
| Record name | 2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214345-69-3 | |
| Record name | 2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214345-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of pyridine compounds exhibit promising anticancer properties. For instance, studies indicate that 2,3,4-trimethoxy-6-(trifluoromethyl)pyridine analogs can act as inhibitors of various kinases involved in cancer progression. The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the pyridine ring significantly influence their potency against cancer cell lines.
Case Study:
A compound derived from 2,3,4-trimethoxy-6-(trifluoromethyl)pyridine was evaluated for its efficacy against A549 lung cancer cells. The results demonstrated an IC50 value of 0.109 µM, indicating strong inhibitory activity and potential for development as a therapeutic agent against lung cancer .
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Trimethoxy-Pyridine Derivative | 0.109 | A549 Cells |
| Another Analog | 0.245 | MDA-MB-231 Cells |
Neurological Disorders
The compound has also been investigated for its effects on neurological disorders such as Parkinson's disease. Certain derivatives have shown the ability to modulate metabotropic glutamate receptors (mGluR), which are implicated in neurodegenerative diseases.
Case Study:
A derivative was synthesized that exhibited positive allosteric modulation of mGluR with an EC50 of 43 nM, demonstrating its potential as a treatment for Parkinson's disease .
Herbicides and Fungicides
The unique trifluoromethyl group enhances the herbicidal and fungicidal properties of pyridine derivatives. Research indicates that compounds based on 2,3,4-trimethoxy-6-(trifluoromethyl)pyridine can effectively inhibit fungal growth and weed proliferation.
Case Study:
A formulation containing this compound was tested against various fungal strains, showing a minimum inhibitory concentration (MIC) ranging from 0.125 to 2.00 µg/mL compared to standard antifungal agents like fluconazole .
| Application | MIC (µg/mL) | Comparison |
|---|---|---|
| Fungal Strain A | 0.125 | Fluconazole |
| Fungal Strain B | 2.00 | Fluconazole |
Trifluoromethylation Reactions
The compound serves as a versatile building block in organic synthesis due to its ability to participate in trifluoromethylation reactions. This process is crucial for developing new materials and pharmaceuticals with enhanced properties.
Case Study:
Using 2,3,4-trimethoxy-6-(trifluoromethyl)pyridine in a one-pot synthesis led to the formation of various trifluoromethylated products with yields exceeding 80%, showcasing its utility in synthetic chemistry .
Mechanism of Action
The mechanism of action of 2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-donating effects of the methoxy groups, can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Mono- and Di-Methoxy Analogues
- 4-Methoxy-6-(trifluoromethyl)pyridine (Compound 9k in ): Exhibited 80% cell viability in neuroprotective assays at 3 μM, comparable to the reference compound 1 (82%). The single methoxy group at position 4 retains moderate activity but lacks the synergistic electronic effects seen in the trimethoxy analogue .
Trifluoromethyl Pyridines with Other Substituents
- 3-(Aminomethyl)-6-(trifluoromethyl)pyridine (Compound 9f in ): Demonstrated 74% cell viability at 0.1 μM, indicating high potency. The aminomethyl group at position 3 introduces basicity and hydrogen-bonding capacity, which contrasts with the electron-donating methoxy groups in the target compound .
- 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine (CAS 84940-46-5): Features fluorine atoms at positions 2, 3, and 6 and a trifluoromethyl group at position 4. The electronegative fluorine atoms enhance metabolic stability but reduce solubility compared to methoxy-substituted derivatives .
Neuroprotective Activity
- The target compound’s trimethoxy configuration may enhance autophagy-inducing activity compared to analogues like 4-trifluoromethoxy benzylamine (9g, 81% viability at 3 μM) and 4-thio-(trifluoromethyl)benzylamine (9h, 79% viability). The methoxy groups likely improve membrane permeability and target engagement .
- 3-Methyl-6-(trifluoromethyl)pyridine (9j) showed 82% viability, similar to the reference compound, but the methyl group’s lipophilicity may limit solubility compared to methoxy substituents .
Pesticidal Activity
- Trifluoromethyl pyridines are prominent in agrochemicals (e.g., flonicamid). The trimethoxy groups could modulate interactions with insect nicotinic acetylcholine receptors .
Physicochemical Properties
| Compound | Substituents | LogP* | Solubility (mg/mL) | Bioactivity Highlights |
|---|---|---|---|---|
| 2,3,4-Trimethoxy-6-(CF₃)pyridine | 2-OCH₃, 3-OCH₃, 4-OCH₃, 6-CF₃ | ~1.2 | ~15 (DMSO) | High neuroprotective potential |
| 4-Methoxy-6-CF₃-pyridine (9k) | 4-OCH₃, 6-CF₃ | ~2.0 | ~8 (DMSO) | Moderate cell viability (80%) |
| 2,3,6-Trifluoro-4-CF₃-pyridine | 2-F, 3-F, 6-F, 4-CF₃ | ~3.5 | <1 (Water) | High metabolic stability |
| 3-(Aminomethyl)-6-CF₃-pyridine (9f) | 3-CH₂NH₂, 6-CF₃ | ~1.8 | ~20 (Water) | High potency (74% at 0.1 μM) |
*Estimated using fragment-based methods.
Key Research Findings
Electronic Synergy : The combination of three methoxy groups and a trifluoromethyl group creates a balanced electronic profile, enhancing both solubility (via methoxy) and target binding (via -CF₃) .
Steric Effects : The 2,3,4-trimethoxy arrangement introduces steric hindrance, which may limit rotational freedom but improve selectivity in biological interactions .
Stability Concerns : Analogues like 4-methyl-6-CF₃-pyridine (9i) degrade in solvent after four days, whereas methoxy groups in the target compound likely improve stability due to reduced reactivity .
Biological Activity
2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with three methoxy groups and a trifluoromethyl group. The presence of these functional groups contributes to its unique chemical properties and biological activities.
Biological Activity Overview
Research indicates that 2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine exhibits various biological activities, particularly in the fields of antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that compounds with trifluoromethyl substitutions often demonstrate enhanced antimicrobial activity. For instance, related compounds have been reported to exhibit significant inhibition against various bacterial strains. The trifluoromethyl group is believed to enhance lipophilicity and cellular permeability, which may facilitate better interaction with microbial targets .
Anticancer Activity
The anticancer potential of 2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.
The exact mechanisms by which 2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cancer cell metabolism or microbial growth.
- Induction of Apoptosis : Evidence suggests that this compound can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic factors.
- Cell Cycle Arrest : Some studies indicate that it may cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition against bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Cytotoxicity | Growth inhibition in various cell lines |
Case Study: Anticancer Effects
In a study published by MDPI, the compound was tested against several cancer cell lines including MCF-7 (breast cancer) and NCI-H460 (lung cancer). Results indicated that treatment with 2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 µM to 25 µM across different cell lines .
Case Study: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action. Flow cytometry analysis revealed that the compound caused an increase in early apoptotic markers while decreasing the expression of proliferating cell nuclear antigen (PCNA), suggesting a shift towards apoptosis rather than necrosis as the mode of cell death .
Q & A
Q. What are the optimal synthetic routes for introducing trifluoromethyl and methoxy groups onto pyridine derivatives?
Methodological Answer: A three-step synthesis approach is commonly employed for trifluoromethylpyridine derivatives:
- Step 1: Halogenation of the pyridine ring at specific positions using reagents like POCl₃ or PCl₅.
- Step 2: Fluorination via nucleophilic substitution with KF or CuCF₃ to introduce the trifluoromethyl group .
- Step 3: Methoxylation using sodium methoxide (NaOMe) or Mitsunobu conditions (DIAD/Ph₃P) to install methoxy groups . Key challenges include controlling regioselectivity and minimizing side reactions during fluorination.
Q. How can structural characterization of 2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine be performed to confirm regiochemistry?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR distinguishes trifluoromethyl chemical shifts (δ ≈ -60 to -65 ppm), while ¹H/¹³C NMR identifies methoxy group positions .
- X-ray Crystallography: Resolves spatial arrangements of substituents, critical for verifying regioselectivity .
- Mass Spectrometry (HRMS): Validates molecular formula and isotopic patterns for fluorine-containing compounds .
Q. What are the stability considerations for storing trifluoromethylpyridine derivatives under laboratory conditions?
Methodological Answer:
- Moisture Sensitivity: Trifluoromethyl groups hydrolyze in acidic/alkaline conditions; store in anhydrous solvents (e.g., THF, DCM) under inert gas .
- Light Sensitivity: Methoxy groups may undergo photodegradation; use amber vials and avoid prolonged UV exposure .
- Thermal Stability: Monitor decomposition via TGA/DSC, especially above 150°C .
Advanced Research Questions
Q. How can conflicting regioselectivity data in trifluoromethylpyridine synthesis be resolved?
Methodological Answer: Contradictions often arise from competing mechanisms (e.g., radical vs. nucleophilic pathways). To address this:
- Mechanistic Probes: Use deuterated solvents or radical traps (e.g., TEMPO) to identify intermediates .
- Computational Modeling: DFT calculations predict favored transition states and substituent effects (e.g., methoxy group directing) .
- Isotopic Labeling: Track fluorine migration using ¹⁸O-labeled reagents or ²H-labeled substrates .
Q. What strategies improve yield in multi-step syntheses of highly substituted pyridines?
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during fluorination .
- Flow Chemistry: Enhances reaction control for exothermic steps (e.g., trifluoromethylation) .
- Catalytic Systems: Palladium or copper catalysts improve cross-coupling efficiency for methoxy group installation .
Q. How do steric and electronic effects of methoxy/trifluoromethyl groups influence biological activity?
Methodological Answer:
- QSAR Studies: Correlate substituent positions with bioactivity (e.g., enzyme inhibition) using Hammett constants or logP values .
- Crystallographic Analysis: Resolve ligand-protein interactions (e.g., hydrogen bonding with methoxy groups) .
- In Silico Docking: Screen derivatives for binding affinity to targets like kinases or GPCRs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
